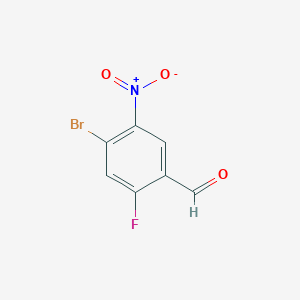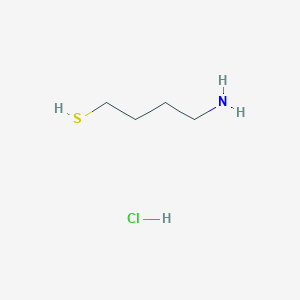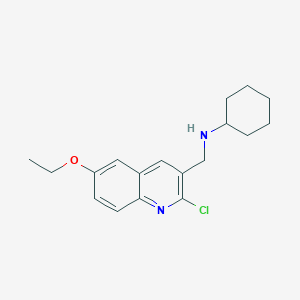
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine” is a complex organic molecule that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has an ethoxy group (an ether functional group) and a cyclohexyl group (a cycloalkane). The presence of an amine group indicates that the compound may have basic properties1.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the ethoxy group, and the attachment of the cyclohexyl-amine group. However, without specific information or research papers on this compound, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinoline ring, the ethoxy group, and the cyclohexyl-amine group. These groups would likely contribute to the overall stability of the molecule and could influence its reactivity1.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The amine group could potentially undergo reactions such as alkylation, acylation, or condensation. The ethoxy group could potentially be cleaved under acidic conditions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of an amine group could make the compound basic, and the ethoxy group could potentially make the compound more soluble in organic solvents1.Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine and related compounds have been synthesized and characterized for various scientific applications. The compound has been studied for its peculiar behavior during 1H nuclear magnetic resonance analysis , such as the broadening of the H8 singlet and unexpected deuteration at the C8 position. Efforts have been dedicated to understanding these findings, highlighting its potential as an intermediate in synthesizing other scientific materials (Vontobel et al., 2020).
Applications in Molecular Recognition
The compound has shown potential in molecular recognition applications. Optically pure versions of the compound have been used as chiral solvating agents for molecular recognition of the enantiomers of acids. This application has been detected by both NMR and fluorescence spectroscopy , demonstrating its utility in distinguishing isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides efficiently. The method can be used for quantitative determination for practical applications, indicating its potential in chemical analysis and quality control processes (Khanvilkar & Bedekar, 2018).
Structural Aspects and Properties
The structural aspects of the compound and its derivatives have been extensively studied. The compound forms gels or crystalline solids upon treatment with mineral acids, depending on the nature of the acid used. This property is significant, especially when considering its applications in forming salt and inclusion compounds. Compounds formed in this manner have shown enhanced fluorescence emission compared to the parent compound, making them potentially useful in optical applications (Karmakar, Sarma, & Baruah, 2007).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and stored properly to prevent exposure and degradation1.
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use in medicinal chemistry1.
Propiedades
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-22-16-8-9-17-13(11-16)10-14(18(19)21-17)12-20-15-6-4-3-5-7-15/h8-11,15,20H,2-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZLFKRZXVHFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

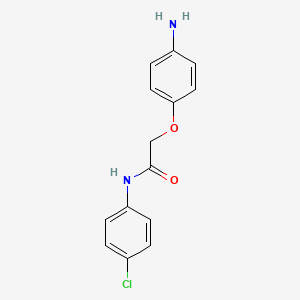
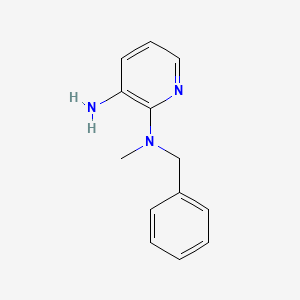
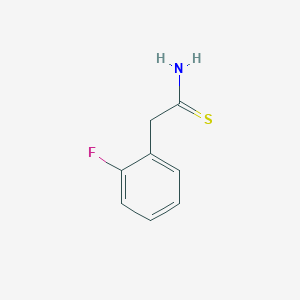
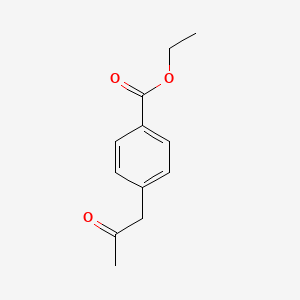
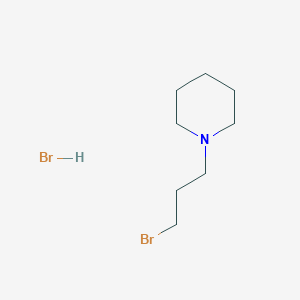
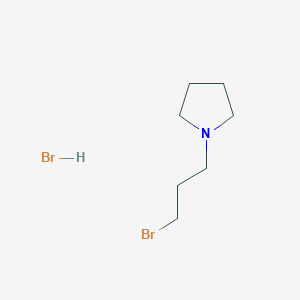
![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)
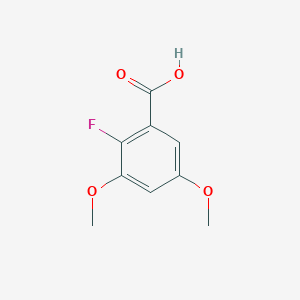

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
